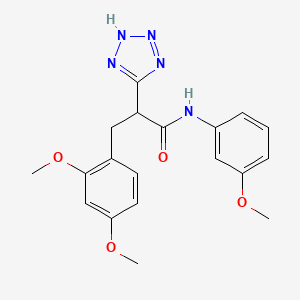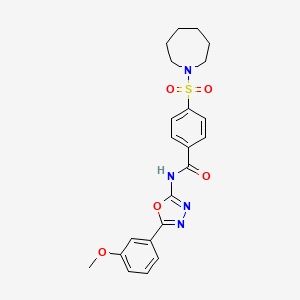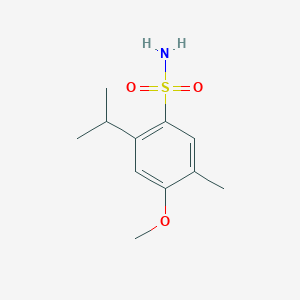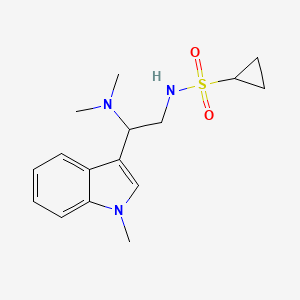![molecular formula C16H15N5O3 B2712702 N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)tetrahydrofuran-2-carboxamide CAS No. 899996-10-2](/img/structure/B2712702.png)
N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)tetrahydrofuran-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)tetrahydrofuran-2-carboxamide is a notable chemical compound due to its unique structure that integrates elements of pyrazolo[3,4-d]pyrimidine and tetrahydrofuran. This compound has generated interest in various fields, including synthetic chemistry and pharmacology, because of its potential biological activities and application versatility.
Wirkmechanismus
Target of Action
The primary target of N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)tetrahydrofuran-2-carboxamide is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle .
Mode of Action
This compound interacts with CDK2, inhibiting its activity . This inhibition disrupts the normal progression of the cell cycle, leading to the arrest of cell growth .
Biochemical Pathways
The inhibition of CDK2 by this compound affects the cell cycle progression pathway . This disruption can lead to the arrest of the cell cycle, preventing the cells from dividing and proliferating .
Result of Action
The result of this compound’s action is the significant inhibition of cell growth. This is achieved through the induction of cell cycle arrest and apoptosis within the affected cells .
Biochemische Analyse
Biochemical Properties
The pyrazolo[3,4-d]pyrimidine derivatives, such as N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)tetrahydrofuran-2-carboxamide, have been found to inhibit CDK2, a cyclin-dependent kinase that is essential in cellular processes and plays an important role in the development and progression of many diseases, including cancer . The compound interacts with CDK2, inhibiting its activity and thus affecting the phosphorylation of key components for cell proliferation .
Cellular Effects
This compound has been found to significantly inhibit the growth of various cell lines . It exerts a significant alteration in cell cycle progression, in addition to inducing apoptosis within HCT cells .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding to the active site of CDK2, inhibiting its activity . Molecular docking simulation of the compound confirmed the good fit into the CDK2 active site through the essential hydrogen bonding with Leu83 .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Step 1: : Synthesis begins with the preparation of 1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,5-dione through cyclization of the corresponding hydrazine with a suitable ketone.
Step 2: : The intermediate undergoes further reaction with tetrahydrofuran-2-carboxylic acid chloride under basic conditions to form the final product, N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)tetrahydrofuran-2-carboxamide.
Industrial Production Methods
Industrial production scales up the aforementioned synthetic routes with optimized reaction conditions. Utilization of flow reactors for better control over reaction kinetics and yields is common. Additionally, solvent and reagent recycling protocols improve overall sustainability.
Analyse Chemischer Reaktionen
Types of Reactions It Undergoes
Oxidation: : The pyrazolo[3,4-d]pyrimidine moiety can undergo oxidation, potentially forming N-oxides.
Reduction: : Catalytic hydrogenation can reduce specific double bonds in the pyrazolo[3,4-d]pyrimidine system.
Substitution: : Electrophilic aromatic substitution reactions can modify the phenyl ring, introducing various functional groups.
Common Reagents and Conditions
Oxidation: : Hydrogen peroxide or peracids in mild conditions.
Reduction: : Palladium on carbon (Pd/C) under hydrogen gas.
Substitution: : Halogens (e.g., bromine, chlorine) in the presence of Lewis acids for halogenation.
Major Products Formed
Oxidation results in N-oxides of the pyrazolo[3,4-d]pyrimidine core.
Reduction leads to saturated derivatives of the initial structure.
Substitution introduces halogen or other functional groups on the phenyl ring.
Wissenschaftliche Forschungsanwendungen
Chemistry
Catalysis: : The compound serves as a ligand in transition metal catalysis, enhancing selectivity and efficiency in organic transformations.
Biology
Enzyme Inhibition: : Exhibits inhibitory activity against specific enzymes, making it a candidate for drug development.
Medicine
Anti-cancer Research: : Potential anti-proliferative properties are being explored for cancer therapy.
Antiviral Research: : Investigated for its efficacy against certain viral pathogens.
Industry
Material Science: : Uses in the synthesis of advanced materials due to its stable and reactive functional groups.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(4-oxo-2-phenyl-1H-pyrrolo[3,4-d]pyrimidin-5(4H)-yl)furan-2-carboxamide: : Contains a pyrrolo[3,4-d]pyrimidine core and similar substituents.
N-(4-oxo-1-phenyl-1H-imidazo[3,4-d]pyrimidin-5(4H)-yl)tetrahydrofuran-2-carboxamide: : Substitution with an imidazo[3,4-d]pyrimidine core.
Uniqueness
N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)tetrahydrofuran-2-carboxamide's uniqueness lies in its blend of a pyrazolo[3,4-d]pyrimidine scaffold with a tetrahydrofuran carboxamide group, which offers unique electronic and steric properties that may enhance its interaction with biological targets and catalytic sites.
Eigenschaften
IUPAC Name |
N-(4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)oxolane-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N5O3/c22-15(13-7-4-8-24-13)19-20-10-17-14-12(16(20)23)9-18-21(14)11-5-2-1-3-6-11/h1-3,5-6,9-10,13H,4,7-8H2,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMYVTDCEYSVVAH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)C(=O)NN2C=NC3=C(C2=O)C=NN3C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-[2-(Oxan-2-yl)ethyl]-2-(prop-2-ynylamino)acetamide](/img/structure/B2712622.png)



![N-(2-((3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2712626.png)

![N-(3-ethoxypropyl)-7-morpholino-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-amine](/img/structure/B2712628.png)

![2-[5-({1-[3-(4-Methoxyphenyl)propanoyl]piperidin-4-yl}methyl)-1,2,4-oxadiazol-3-yl]pyrazine](/img/structure/B2712631.png)
![N-(2-methoxy-5-methylphenyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2712632.png)



![2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(6-methylpyridin-3-yl)methanone](/img/structure/B2712642.png)
